11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid
Description
The compound 11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid (CAS: 70142-34-6) is a polyethylene glycol (PEG)-modified fatty acid derivative. Structurally, it consists of a heptadecanoic acid backbone with a hydroxyl group at position 11 and a 15-unit polyethylene glycol (PEG) chain at position 17 . This PEGylation confers enhanced hydrophilicity, making the compound suitable for applications requiring improved solubility, such as surfactants, emulsifiers, or drug delivery systems. The PEG chain length (15 ethoxy units) and terminal hydroxy group contribute to its physicochemical properties, including molecular weight (~1,000–1,200 Da estimated) and amphiphilic behavior .
Properties
IUPAC Name |
11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H94O19/c48-15-17-53-19-21-55-23-25-57-27-29-59-31-33-61-35-37-63-39-41-65-43-45-66-44-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-11-7-6-9-13-46(49)12-8-4-2-1-3-5-10-14-47(50)51/h46,48-49H,1-45H2,(H,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAMZYIUAHNTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(CCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H94O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Kolliphor® HS 15 is synthesized through the ethoxylation of 12-hydroxy stearic acid. The reaction involves the addition of ethylene oxide to 12-hydroxy stearic acid in the presence of an alkaline catalyst . The industrial production method typically involves maintaining the reaction at elevated temperatures to ensure complete ethoxylation .
Chemical Reactions Analysis
Kolliphor® HS 15 primarily undergoes reactions typical of nonionic surfactants. It can participate in oxidation and reduction reactions, although these are not common in its typical applications. The compound is stable under normal conditions and does not readily undergo substitution reactions . The major products formed from its reactions are typically derivatives of the original compound, such as polyethoxylated derivatives .
Scientific Research Applications
Kolliphor® HS 15 has a wide range of applications in scientific research:
Mechanism of Action
Kolliphor® HS 15 works by forming micelles around hydrophobic drug molecules, thereby increasing their solubility in aqueous solutions . This micellar formation is driven by the hydrophilic-lipophilic balance of the compound, which allows it to encapsulate hydrophobic molecules within its hydrophobic core while remaining soluble in water . This mechanism enhances the bioavailability of poorly water-soluble drugs by facilitating their absorption in the body .
Comparison with Similar Compounds
(a) 2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl Dodecanoate (CAS: 185011-41-0)
- Structure: Dodecanoate ester linked to a PEG-like chain (9 ethoxy units) with a terminal methoxy group.
- Key Differences :
- Functional group : Ester (vs. carboxylic acid in the target compound).
- Fatty acid chain : Shorter (C12 vs. C17).
- PEG chain : Fewer ethoxy units (9 vs. 15).
- Properties: Lower molecular weight (610.43 Da), higher lipophilicity (XlogP = 3.9), and reduced hydrogen-bonding capacity (0 H-bond donors) .
(b) 2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid
- Structure: Ethanoic acid linked to a 5-unit PEG chain with a terminal hydroxy group.
- Key Differences :
- Fatty acid chain : Much shorter (C2 vs. C17).
- PEG chain : Shorter (5 ethoxy units vs. 15).
PEG-Modified Alkyl Ethers and Esters
(a) 3-(Hexadecyloxy)-2-Methoxypropanoic Acid
- Structure: Propanoic acid with a hexadecyl ether and methoxy group.
- Key Differences: Backbone: Propanoic acid (vs. heptadecanoic acid). PEG substitution: Absent; hydrophobic hexadecyl chain dominates.
Functional Group Variants
(a) Polyethylene Glycol (15)-Hydroxystearate
- Structure : Stearic acid (C18) with a PEG-15 chain.
- Key Differences: Fatty acid chain: Longer (C18 vs. C17). Hydroxyl position: Varies (hydroxystearate vs. 11-hydroxyheptadecanoic acid).
- Properties : Similar surfactant efficacy but altered melting point and viscosity due to chain length differences .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (Da) | PEG Units | Functional Group | XlogP | H-Bond Donors |
|---|---|---|---|---|---|---|
| Target Compound (CAS: 70142-34-6) | C₃₃H₆₆O₁₈ | ~1,100 (est.) | 15 | Carboxylic acid | ~1.2 | 2 |
| 2-[2-[2-[2-[2-(...)]dodecanoate (CAS: 185011-41-0) | C₃₁H₆₂O₁₁ | 610.43 | 9 | Ester | 3.9 | 0 |
| 2-[2-[2-[2-(...)]ethanoic acid | C₁₂H₂₄O₈ | 296.32 | 5 | Carboxylic acid | -0.5 | 2 |
| 3-(Hexadecyloxy)-2-methoxypropanoic acid | C₂₀H₄₀O₄ | 344.53 | 0 | Carboxylic acid | 5.1 | 1 |
Table 2: Application-Specific Properties
Research Findings
Impact of PEG Chain Length :
- Longer PEG chains (e.g., 15 units in the target compound) enhance water solubility and reduce aggregation in biological systems compared to shorter chains (e.g., 5–9 units) .
- However, excessive PEGylation (>20 units) can lead to viscosity challenges and reduced cellular uptake .
Esters (e.g., CAS: 185011-41-0) show faster degradation in vivo, limiting their utility in long-term formulations .
Toxicological Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
